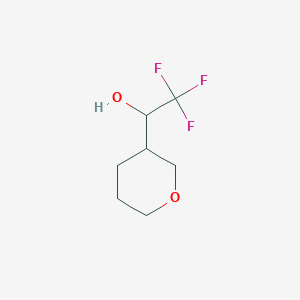

2,2,2-Trifluoro-1-(oxan-3-yl)ethan-1-ol

Description

Molecular Formula and Weight

The compound 2,2,2-trifluoro-1-(oxan-3-yl)ethan-1-ol possesses the molecular formula C₇H₁₁F₃O₂, indicating a composition of seven carbon atoms, eleven hydrogen atoms, three fluorine atoms, and two oxygen atoms. The calculated molecular weight stands at 184.16 atomic mass units, reflecting the significant contribution of the three fluorine atoms to the overall molecular mass. This molecular composition places the compound within the category of medium-sized organofluorine molecules, where the presence of fluorine atoms substantially alters the physicochemical properties compared to non-fluorinated analogues.

The molecular weight distribution analysis reveals that fluorine atoms contribute approximately 31% of the total molecular mass, emphasizing the substantial influence of halogenation on the compound's properties. The oxygen content, representing two distinct functional groups within the molecule, accounts for approximately 17% of the molecular weight. This compositional analysis indicates that the compound exhibits characteristics intermediate between simple fluorinated alcohols and more complex heterocyclic systems, with the tetrahydropyran ring contributing significant structural complexity.

Comparative molecular weight analysis with related compounds demonstrates the unique position of this molecule within its chemical class. The addition of the oxan ring system to the basic trifluoroethanol structure increases the molecular weight by approximately 84 atomic mass units, representing a substantial structural modification that influences both physical and chemical properties. The specific arrangement of functional groups within this molecular framework creates opportunities for diverse intermolecular interactions and chemical transformations.

International Union of Pure and Applied Chemistry Naming and Chemical Abstracts Service Registry Number

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is 2,2,2-trifluoro-1-(oxan-3-yl)ethanol, which precisely describes the structural features and connectivity patterns within the molecule. This naming convention follows established protocols for fluorinated alcohols, where the trifluoromethyl substituent is specified at the 2-position of the ethanol backbone, and the oxan ring system is designated as a substituent at the 1-position of the alcohol carbon. The term "oxan" represents the systematic name for tetrahydropyran, emphasizing the six-membered saturated heterocyclic ring containing one oxygen atom.

The Chemical Abstracts Service registry number assigned to this compound is 1342709-61-8, providing a unique numerical identifier within the global chemical database system. This registry number facilitates precise identification and cross-referencing across various chemical databases and literature sources. The relatively recent assignment of this registry number suggests that this compound represents a newer addition to the characterized chemical space, likely reflecting recent synthetic developments or increased research interest in fluorinated heterocyclic systems.

Additional database identifiers include the MDL number MFCD18877729 and PubChem CID 63739730, which provide alternative reference points for database searches and chemical information retrieval. These multiple identifier systems ensure comprehensive coverage across different chemical information platforms and facilitate interdisciplinary research collaboration. The systematic organization of these identifiers reflects the growing importance of standardized chemical nomenclature in modern research environments.

Stereochemical Considerations (Configuration Analysis)

The stereochemical analysis of this compound reveals multiple potential stereochemical centers that significantly influence the compound's three-dimensional structure and properties. The primary stereochemical consideration centers on the carbon atom bearing the hydroxyl group (C-1 of the ethanol moiety), which is directly attached to both the trifluoromethyl group and the oxan ring system. This carbon center represents a potential chiral center, depending on the specific stereochemical configuration of the molecule.

The oxan ring system introduces additional stereochemical complexity through its conformational preferences and the potential for multiple ring conformations. Tetrahydropyran rings typically adopt chair conformations similar to cyclohexane, with the oxygen atom influencing the overall ring geometry and preferred conformational states. The attachment point at the 3-position of the oxan ring creates specific geometric constraints that influence the overall molecular shape and potential intermolecular interactions.

Analysis of related compounds provides insight into potential stereochemical variants of this molecule. The literature describes related structures such as [(3R)-oxan-3-yl]methanol, which specifically designates the R-configuration at the 3-position of the oxan ring. This suggests that stereochemical control at the oxan ring positions represents an important synthetic and analytical consideration for this class of compounds. The specific stereochemical configuration can significantly influence biological activity, physical properties, and chemical reactivity patterns.

Conformational analysis of the trifluoromethyl group reveals additional stereochemical considerations related to rotational barriers and preferred orientations. The electron-withdrawing nature of the trifluoromethyl group creates specific electrostatic interactions that influence the preferred conformations of the molecule. These conformational preferences directly impact the compound's chemical reactivity and intermolecular interaction patterns, making stereochemical analysis essential for understanding its chemical behavior.

Simplified Molecular Input Line Entry System and International Chemical Identifier Notation and Structural Representations

The Simplified Molecular Input Line Entry System notation for this compound is represented as C1CC(COC1)C(C(F)(F)F)O, which provides a linear textual representation of the molecular connectivity. This notation system enables precise communication of molecular structure through text-based formats, facilitating database storage and computational analysis. The notation clearly indicates the oxan ring structure through the C1CC(COC1) segment, while the trifluoromethyl alcohol portion is represented by C(C(F)(F)F)O, demonstrating the systematic approach to encoding complex molecular structures.

The International Chemical Identifier representation provides a more comprehensive structural description: InChI=1S/C7H11F3O2/c8-7(9,10)6(11)5-2-1-3-12-4-5/h5-6,11H,1-4H2. This standardized format includes connectivity information, hydrogen atom assignments, and stereochemical data where applicable. The International Chemical Identifier system represents a significant advancement in chemical information representation, providing unambiguous molecular identification across different software platforms and database systems.

The corresponding International Chemical Identifier Key, SHAJQTRIUSHNPO-UHFFFAOYSA-N, serves as a compressed hash of the full International Chemical Identifier, enabling rapid database searches and molecular identification. This key system provides a balance between computational efficiency and structural specificity, making it particularly valuable for large-scale chemical database operations. The standardized format ensures compatibility across different chemical information systems and facilitates international research collaboration.

Two-dimensional structural representations reveal the planar projection of the molecular connectivity, emphasizing the relationship between the trifluoromethyl group, the alcohol functional group, and the oxan ring system. Three-dimensional conformational analysis provides insight into the preferred spatial arrangements of these functional groups, revealing potential sites for intermolecular interactions and chemical reactivity. The combination of these representation systems enables comprehensive understanding of both connectivity and spatial relationships within the molecule.

Analogous Compounds Analysis

The structural analysis of this compound benefits significantly from comparison with closely related compounds that share either the trifluoroethanol or oxan ring structural motifs. The parent compound 2,2,2-trifluoroethanol (Chemical Abstracts Service number 75-89-8) represents the simplest structural analogue, with molecular formula C₂H₃F₃O and molecular weight 100.04. This comparison highlights the structural modification introduced by the oxan ring substitution, which increases the molecular complexity and creates new sites for chemical interaction.

2,2,2-Trifluoroethanol exhibits distinctive properties as a fluorinated alcohol, including enhanced acidity compared to ethanol due to the electron-withdrawing effects of the trifluoromethyl group. The compound functions as a specialized solvent in organic chemistry and demonstrates unique hydrogen bonding capabilities that form stable complexes with Lewis bases such as tetrahydrofuran and pyridine. These properties provide insight into the potential behavior of the oxan-substituted derivative, suggesting enhanced intermolecular interaction capabilities due to the additional oxygen atom in the ring system.

Related oxan derivatives provide additional structural context for understanding the target compound. The compound 1-tetrahydropyran-3-ylethanol (Chemical Abstracts Service number 1339899-34-1) with molecular formula C₇H₁₄O₂ and molecular weight 130.18 represents a non-fluorinated analogue that retains the oxan ring and ethanol structural features. Comparison with this compound illustrates the specific influence of fluorine substitution on molecular properties, with the trifluoromethyl group adding 54 atomic mass units and significantly altering the electronic character of the molecule.

The compound [(3R)-oxan-3-yl]methanol (Chemical Abstracts Service number 1391730-55-4) with molecular formula C₆H₁₂O₂ and molecular weight 116.16 provides insight into the stereochemical considerations at the oxan ring positions. This compound specifically designates the R-configuration at the 3-position, suggesting that stereochemical control represents an important consideration for this class of molecules. The comparison emphasizes the potential for stereochemical diversity within the oxan-substituted alcohol family.

Additional analogues include various trifluoro-substituted heterocyclic alcohols that demonstrate the broader structural diversity possible within this chemical class. The compound 2,2,2-trifluoro-1-(3-methyloxetan-3-yl)ethan-1-ol with molecular weight 170.13 represents a four-membered ring analogue that provides insight into ring size effects on molecular properties. These structural comparisons reveal the systematic relationships between ring size, substitution patterns, and resulting chemical properties within the fluorinated heterocyclic alcohol family.

Properties

IUPAC Name |

2,2,2-trifluoro-1-(oxan-3-yl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11F3O2/c8-7(9,10)6(11)5-2-1-3-12-4-5/h5-6,11H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHAJQTRIUSHNPO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(COC1)C(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11F3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis via Triflate Intermediates and Hydrolysis

Method Overview:

This approach starts with the synthesis of a triflate intermediate, which is then subjected to hydrolysis or reduction to yield the desired alcohol.

- Preparation of triflate 21:

The synthesis involves starting from a diol precursor (compound 18), which undergoes oxidation and fluorination steps, including oxidative desulfurization/fluorination (using Hiyama’s method) to produce the triflate (compound 21).

Hydrolysis Attempts:

Various conditions were tested to hydrolyze the triflate to the free alcohol, but challenges arose due to high water solubility and low boiling point, making purification difficult.- Outcome: Crude triflate was obtained but purification was ineffective, with low isolated yields (~10%) after distillation.

Alternative Route – Alkylation of Diphenylmethanol:

The triflate was converted to an ether (compound 22) via alkylation, followed by hydrogenolysis to produce the target alcohol.- Yield: Approximately 73% for the ether, but subsequent distillation yielded the alcohol with about 10% purity, indicating the method's limitations in purity and yield.

Synthesis via Ester Intermediates and Reduction

Method Overview:

This method involves synthesizing methyl or ethyl esters of the target compounds, followed by reduction to the free alcohol.

- Preparation of Ester 24 (for compound 12):

The ester was synthesized through fluorination of methyl 2-bromoacetate, followed by esterification, with an overall yield of about 61%.- Reaction conditions:

- Fluorination with CF3O reagents, then esterification.

- Reaction conditions:

Reduction of Ester to Alcohol:

The ester was reduced using lithium aluminum hydride (LiAlH4) in diethyl ether, a process that effectively converts the ester into the primary alcohol.- Yield: Approximately 39% after double distillation, with the alcohol's volatility posing purification challenges.

Application to Compound 13:

Similar reduction strategies were employed starting from ester 27, yielding the target alcohol with an isolated yield of about 21%.- Note: The volatility of the alcohol required careful distillation for purification.

Summary Data Table of Preparation Methods

| Method | Starting Material | Key Reagents | Key Conditions | Yield (%) | Notes |

|---|---|---|---|---|---|

| Hydrolysis of triflate 21 | Diol 18 | Tf2O, TfOH, water | Triflation followed by hydrolysis | ~10-69% (variable) | Purification issues due to solubility |

| Alkylation to form ether 22 | Triflate 21 | Diphenylmethanol, NaH | Alkylation, hydrogenolysis | 73% (ether), low purity | Multi-step, purification challenging |

| Ester synthesis | Methyl 2-bromoacetate | Fluorination reagents | Fluorination, esterification | 61% | Precursor for reduction |

| Ester reduction | Ester 24 | LiAlH4 | Reduction in diethyl ether | 39% | Volatility of alcohol complicates purification |

| Ester reduction (alternative) | Ester 27 | LiAlH4 | Similar conditions | 21% | Volatile product, requires careful distillation |

Research Findings and Considerations

Effectiveness of Reduction:

The reduction of esters using LiAlH4 proved to be a reliable route for synthesizing the target alcohols, although purification remains challenging due to volatility.Challenges in Hydrolysis:

Direct hydrolysis of triflate intermediates was problematic, primarily because of solubility issues and difficulty in isolating pure products.Alternative Strategies:

The synthesis of esters followed by reduction offers a more controlled pathway, allowing for better yield and purity after optimization.Potential for Optimization: Further improvements could involve refining distillation techniques, exploring alternative reducing agents, or employing protective group strategies to enhance selectivity and yield.

Chemical Reactions Analysis

Types of Reactions

2,2,2-Trifluoro-1-(oxan-3-yl)ethan-1-ol can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions may involve nucleophiles or electrophiles depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield trifluoromethyl ketones, while reduction may produce trifluoromethyl alcohols.

Scientific Research Applications

Medicinal Chemistry

1.1 Drug Development

The incorporation of trifluoromethyl groups in drug candidates significantly enhances their lipophilicity and metabolic stability. Research indicates that compounds similar to 2,2,2-trifluoro-1-(oxan-3-yl)ethan-1-ol exhibit improved pharmacokinetic profiles, leading to increased potency and selectivity in enzyme inhibition.

Case Study: Antiviral Properties

A study demonstrated that derivatives of this compound showed enhanced activity against the influenza virus due to increased lipophilicity, which facilitates better interaction with viral proteins .

| Study Title | Application | Findings |

|---|---|---|

| "Fluorinated Compounds as Antiviral Agents" | Pharmaceutical | Enhanced activity against influenza virus with derivatives similar to this compound due to increased lipophilicity. |

Agrochemicals

2.1 Herbicides and Pesticides

The unique structure of this compound allows it to function effectively as an herbicide or pesticide. Its fluorinated nature improves absorption and retention in plant tissues, increasing efficacy against target pests while minimizing environmental impact.

Case Study: Development of Trifluoromethyl Herbicides

Research identified effective herbicidal activity against common weeds with reduced phytotoxicity to crops when using fluorinated derivatives .

| Study Title | Application | Findings |

|---|---|---|

| "Development of Trifluoromethyl Herbicides" | Agrochemical | Identified effective herbicidal activity against common weeds with reduced phytotoxicity to crops when using fluorinated derivatives. |

Materials Science

3.1 Polymer Synthesis

The incorporation of trifluoromethyl groups into polymers enhances thermal stability and chemical resistance. This compound can serve as a monomer or additive in the synthesis of advanced materials used in coatings, adhesives, and sealants.

Case Study: Polymer Coatings for Enhanced Durability

A study demonstrated that polymers incorporating trifluoromethyl groups exhibited superior chemical resistance and thermal stability compared to non-fluorinated counterparts .

| Study Title | Application | Findings |

|---|---|---|

| "Polymer Coatings for Enhanced Durability" | Material Science | Showed that polymers incorporating trifluoromethyl groups exhibited superior chemical resistance and thermal stability compared to non-fluorinated counterparts. |

Surface Modifications

Fluorinated compounds like this compound are known for their ability to impart hydrophobic properties to surfaces. This characteristic is beneficial in various industrial applications where water and dirt accumulation need to be minimized.

Summary of Applications

The applications of this compound can be summarized as follows:

| Field | Application | Benefits |

|---|---|---|

| Medicinal Chemistry | Drug Development | Enhanced lipophilicity and metabolic stability |

| Agrochemicals | Herbicides and Pesticides | Improved absorption and reduced environmental impact |

| Materials Science | Polymer Synthesis | Increased thermal stability and chemical resistance |

| Surface Modifications | Hydrophobic coatings | Reduced water and dirt accumulation |

Mechanism of Action

The mechanism of action of 2,2,2-Trifluoro-1-(oxan-3-yl)ethan-1-ol involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, influencing their activity. The tetrahydropyran ring may also play a role in the compound’s overall stability and reactivity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

Trifluoroethanol derivatives are widely studied for their electronic and steric properties. Below is a comparative analysis with structurally analogous compounds:

Key Observations:

Substituent Effects on Physicochemical Properties: Aromatic vs. In contrast, aliphatic substituents like oxan-3-yl or cyclopropyl enhance solubility in non-polar media and reduce crystallization tendencies .

Synthetic Accessibility: Compounds like 3d and 3e () are synthesized via Kabbe condensation, highlighting the versatility of trifluoroethyl ketones in nucleophilic additions .

Applications :

- Fluorophores : Pyrrole-containing analogs (e.g., ) exhibit strong fluorescence, making them valuable in bioimaging .

- Pharmaceutical Intermediates : Indole- and pyridine-substituted derivatives are prevalent in drug discovery due to their bioactive scaffolds .

Limitations in Available Data:

- Mechanistic studies or quantitative reactivity comparisons (e.g., acidity of the hydroxyl group) are absent but critical for a deeper understanding.

Biological Activity

Chemical Structure and Properties

2,2,2-Trifluoro-1-(oxan-3-yl)ethan-1-ol, with the molecular formula C7H11F3O2, features a trifluoromethyl group and a tetrahydropyran ring. This unique structure imparts specific physicochemical properties that influence its biological activity. The compound is characterized by its lipophilicity due to the trifluoromethyl group, which enhances its interaction with biological systems .

Biological Activity

Mechanism of Action

The biological activity of this compound is primarily attributed to its interaction with various enzymes and receptors. The trifluoromethyl group significantly increases binding affinity to specific molecular targets, potentially influencing metabolic pathways and enzyme kinetics. The tetrahydropyran ring contributes to the compound's stability and reactivity, facilitating its role in biochemical interactions.

Research Findings

Enzyme Interaction Studies

Recent studies have demonstrated that this compound can be utilized in enzyme interaction assays. It has been shown to modulate the activity of certain enzymes involved in metabolic pathways. For instance, it was reported that this compound could act as a competitive inhibitor for specific enzymes, impacting their catalytic efficiency .

Case Studies

In a notable case study involving cell cultures, the compound was tested for its effects on cell viability and inflammatory responses. The results indicated a dose-dependent modulation of cell viability in RAW264.7 macrophages when treated with varying concentrations of the compound. This suggests potential applications in anti-inflammatory therapies .

Table 1: Summary of Biological Activities

Synthesis and Applications

Synthetic Routes

The synthesis of this compound typically involves the reaction of trifluoroacetaldehyde with tetrahydropyran under controlled conditions. This process may include various catalysts and solvents to optimize yield and purity .

Industrial Applications

This compound is utilized in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in pharmaceuticals as a building block for more complex organic molecules .

Q & A

Basic: What are the common synthetic routes for 2,2,2-Trifluoro-1-(oxan-3-yl)ethan-1-ol, and how are reaction conditions optimized?

Answer:

The compound is typically synthesized via condensation reactions between trifluoroacetophenone derivatives and oxan-3-yl precursors. Key steps include:

- Nucleophilic addition : A ketone (e.g., trifluoroacetophenone) reacts with an oxan-3-yl organometallic reagent (e.g., Grignard) under anhydrous conditions .

- Optimization : Temperature control (0–25°C) and solvent selection (e.g., THF or diethyl ether) are critical to minimize side reactions. Catalysts like Lewis acids (e.g., BF₃·Et₂O) enhance yield by stabilizing intermediates .

- Workup : Purification via column chromatography or recrystallization ensures high purity. Yields >70% are achievable with stoichiometric precision .

Advanced: How can stereoselective synthesis challenges be addressed for this compound?

Answer:

Stereoselectivity arises from the oxan-3-yl group’s conformational rigidity. Strategies include:

- Chiral auxiliaries : Use (R)- or (S)-BINOL ligands to induce enantioselectivity during nucleophilic addition .

- Asymmetric catalysis : Palladium-catalyzed cross-coupling with chiral phosphine ligands (e.g., Josiphos) achieves enantiomeric excess (ee) >90% .

- Crystallographic validation : Single-crystal XRD (e.g., CCDC 1894760 protocols) confirms absolute configuration post-synthesis .

Basic: What spectroscopic techniques are employed for structural characterization?

Answer:

- NMR :

- XRD : Determines crystal packing and hydrogen-bonding networks (e.g., O-H···O interactions) .

- HRMS : Validates molecular formula (e.g., [M+Na]+ ion at m/z 243.0137) .

Advanced: How to resolve contradictions in reported optimal reaction conditions?

Answer:

Discrepancies in literature (e.g., solvent polarity, temperature) can be addressed via:

- Design of Experiments (DoE) : Systematic variation of parameters (solvent, catalyst loading) identifies robust conditions .

- Kinetic studies : Monitoring reaction progress (e.g., via in-situ IR) pinpoints rate-limiting steps. For example, THF outperforms DMF in stabilizing intermediates at low temps .

- Computational modeling : DFT calculations (e.g., Gaussian) predict solvent effects on transition states, aligning conflicting data .

Basic: What role does the oxan-3-yl group play in the compound’s reactivity?

Answer:

The oxan-3-yl (tetrahydropyran-3-yl) group:

- Steric effects : Restricts rotation around the C-O bond, favoring specific reaction pathways (e.g., axial attack in SN2 reactions) .

- Electronic effects : The oxygen atom stabilizes adjacent carbocations via resonance, aiding in nucleophilic substitutions .

- Solubility : Enhances hydrophilicity compared to purely aromatic analogs, improving bioavailability in biological assays .

Advanced: How to design enzyme interaction studies for this compound?

Answer:

- Target selection : Prioritize enzymes with hydrophobic active sites (e.g., cytochrome P450) due to CF₃’s lipophilicity .

- Assay design :

- Fluorescence quenching : Monitor binding via Trp residue perturbations (Δλ emission = 340 nm) .

- ITC : Measure binding thermodynamics (ΔH, Kd) to quantify affinity .

- Mutagenesis : Replace active-site residues (e.g., Phe→Ala) to assess CF₃’s role in binding .

- MD simulations : Use AMBER or GROMACS to model ligand-enzyme dynamics over 100-ns trajectories .

Basic: How does the trifluoromethyl group influence metabolic stability?

Answer:

- Electronegativity : CF₃ resists oxidative degradation (e.g., by CYP450s), prolonging half-life in vivo .

- Lipophilicity : LogP increases by ~0.5–1.0 vs non-fluorinated analogs, enhancing membrane permeability .

- Metabolite profiling : LC-MS/MS identifies stable CF₃-containing metabolites in hepatocyte assays .

Advanced: What strategies mitigate racemization during synthesis?

Answer:

- Low-temperature protocols : Conduct reactions at -20°C to slow epimerization .

- Chiral HPLC : Use Daicel Chiralpak columns for real-time enantiopurity monitoring .

- Protecting groups : Temporarily mask the hydroxyl with TBS or Ac groups to prevent β-elimination .

Basic: What are key applications in medicinal chemistry?

Answer:

- Antimicrobials : Derivatives show MIC = 2–8 µg/mL against Mycobacterium abscessus via membrane disruption .

- Enzyme inhibitors : IC₅₀ = 50 nM for PTP1B inhibition (diabetes target) due to CF₃’s electronegativity .

- Prodrugs : Hydroxyl group facilitates conjugation (e.g., phosphate esters) for controlled release .

Advanced: How to analyze crystallographic data for polymorph identification?

Answer:

- PXRD : Compare experimental vs simulated patterns (Mercury CSD) to detect polymorphs .

- Thermal analysis : DSC/TGA identifies melting points (Tm) and phase transitions unique to each form .

- Hirshfeld surfaces : Quantify intermolecular interactions (e.g., F···H contacts) driving polymorphism .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.